![molecular formula C16H9FN2S B2839278 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile CAS No. 305373-23-3](/img/structure/B2839278.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
Antitumor Properties and Prodrug Development
Research into benzothiazole derivatives, closely related to the specified compound, has shown promising antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to overcome limitations posed by drug lipophilicity, showing potent and selective antitumor properties in both in vitro and in vivo settings. These prodrugs demonstrate significant efficacy against specific carcinoma cell lines and xenograft tumors with manageable side effects, indicating potential for clinical evaluation (Bradshaw et al., 2002).
Fluorescence Probing for pH and Metal Cations
Benzothiazole derivatives have also been applied in the development of fluorescent probes. For instance, certain benzothiazole analogues have been synthesized for sensing magnesium and zinc cations, exhibiting high sensitivity and selectivity. These compounds are particularly notable for their ability to detect changes in pH, making them useful for biological and chemical sensing applications (Tanaka et al., 2001).
Electrochemistry and Electrogenerated Chemiluminescence
The electrochemistry and electrogenerated chemiluminescence (ECL) of benzothiazole derivatives have been studied, highlighting the differential reactivity of donor and acceptor groups within the molecules. These studies provide insight into the potential use of these compounds in developing ECL-based assays and devices (Shen et al., 2010).
Synthesis and Characterization for Antimicrobial Activity
Novel benzothiazole amides have been synthesized and characterized for their antimicrobial and antifungal activities. These compounds show activity comparable or slightly better than standard medicinal compounds, suggesting their potential as new antimicrobial agents (Pejchal et al., 2015).
Amyloid Imaging Agents
Fluorinated benzothiazoles have been developed as amyloid imaging agents, showing high in vitro binding affinity for human amyloid beta plaques. These compounds, labeled with fluorine-18, have demonstrated favorable brain kinetics and potential as PET imaging agents for diagnosing neurodegenerative diseases (Serdons et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQSTTXRQTZBK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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